Ddao-C6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

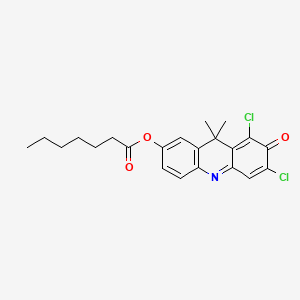

Molecular Formula |

C22H23Cl2NO3 |

|---|---|

Molecular Weight |

420.3 g/mol |

IUPAC Name |

(6,8-dichloro-9,9-dimethyl-7-oxoacridin-2-yl) heptanoate |

InChI |

InChI=1S/C22H23Cl2NO3/c1-4-5-6-7-8-18(26)28-13-9-10-16-14(11-13)22(2,3)19-17(25-16)12-15(23)21(27)20(19)24/h9-12H,4-8H2,1-3H3 |

InChI Key |

WOIASVCPTZINQN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)OC1=CC2=C(C=C1)N=C3C=C(C(=O)C(=C3C2(C)C)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

DDAO-C6: A Technical Guide to a Near-Infrared Fluorescent Probe for Biosensing Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDAO-C6 is a lipophilic, near-infrared (NIR) fluorescent probe that has emerged as a valuable tool for the sensitive detection of enzymatic activity and protein quantification. Structurally, it is a cridone ester derivative of 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one), commonly known as DDAO. The "C6" designation refers to a hexanoyl (six-carbon acyl) chain attached to the hydroxyl group of the DDAO core via an ester linkage. This ester bond renders the molecule initially non-fluorescent. However, upon enzymatic cleavage by lipases or esterases, the highly fluorescent DDAO fluorophore is released. This "turn-on" mechanism provides a high signal-to-noise ratio, making this compound particularly useful for assays requiring high sensitivity. Its primary applications lie in the detection of lipase activity, which is relevant in various fields from microbiology to the diagnosis of diseases like pancreatitis, and in the quantification of human serum albumin (HSA), a key biomarker for several physiological and pathological conditions. This guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of this compound.

Chemical Structure and Properties

The proposed chemical structure of this compound is the hexanoate ester of 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one). The core DDAO moiety is a rigid, planar heterocyclic system responsible for the molecule's fluorescent properties upon de-esterification.

Chemical Structure of DDAO Core:

The foundational fluorophore of this compound is 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one), also referred to as DDAO[1][2]. Its chemical formula is C₁₅H₁₁Cl₂NO₂ with a molecular weight of 308.16 g/mol [1].

Proposed Chemical Structure of this compound:

Table 1: Physicochemical and Spectroscopic Properties of DDAO and this compound

| Property | DDAO (Hydrolyzed Product) | This compound (Probe) | Reference(s) |

| CAS Number | 118290-05-4 | 2102418-90-4 | [1] |

| Molecular Formula | C₁₅H₁₁Cl₂NO₂ | C₂₁H₂₁Cl₂NO₃ | Inferred |

| Molecular Weight | 308.16 g/mol | 422.30 g/mol | [1], Inferred |

| Excitation Wavelength (λex) | ~648 nm | Non-fluorescent | |

| Emission Wavelength (λem) | ~658 nm | Non-fluorescent | |

| Appearance | Black solid | Not specified | |

| Solubility | Soluble in DMSO | Lipophilic | , Inferred |

Mechanism of Action: Enzymatic Activation

This compound operates as an enzyme-activated "turn-on" fluorescent probe. In its native ester form, the molecule is essentially non-fluorescent due to the quenching of the DDAO fluorophore's emission. The presence of a lipase or esterase enzyme results in the hydrolysis of the ester bond linking the hexanoyl chain to the DDAO core. This enzymatic cleavage releases the free DDAO, which is highly fluorescent in the near-infrared spectrum. The intensity of the resulting fluorescence is directly proportional to the enzymatic activity, allowing for quantitative measurements.

Experimental Protocols and Applications

This compound has been primarily utilized in two key research applications: the detection of lipase activity and the quantification of human serum albumin.

Lipase Activity Assay

The detection of lipase activity is crucial in various research areas, including the study of gut microbiota and the diagnosis of pancreatic diseases. This compound serves as a sensitive substrate for these enzymes.

Representative Experimental Protocol for Lipase Detection:

This protocol is adapted from general fluorometric lipase assays and should be optimized for specific experimental conditions.

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 1-10 mM) in a suitable organic solvent such as dimethyl sulfoxide (DMSO).

-

Prepare an appropriate assay buffer (e.g., Tris-HCl or phosphate buffer) at the optimal pH for the lipase being studied.

-

Prepare a solution of the lipase sample (e.g., purified enzyme, cell lysate, or biological fluid) in the assay buffer.

-

-

Assay Procedure:

-

In a microplate, add the lipase sample to the wells.

-

Add the this compound stock solution to the assay buffer to achieve the desired final concentration (e.g., 10 µM).

-

Initiate the reaction by adding the this compound working solution to the wells containing the lipase sample.

-

Incubate the microplate at the optimal temperature for the enzyme (e.g., 37°C) for a specified period (e.g., 30 minutes).

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for DDAO (e.g., Ex: ~648 nm, Em: ~658 nm).

-

A blank control (assay buffer without lipase) should be included to determine background fluorescence.

-

A standard curve can be generated using known concentrations of a standard lipase to quantify the enzymatic activity in the samples.

-

Quantitative Data for Lipase Detection:

| Parameter | Value | Conditions | Reference(s) |

| Linear Range | 0 - 50 µg/mL lipase | 10 µM this compound, 30 min, 37°C | |

| Excitation Wavelength | ~600 nm | Not specified | |

| Emission Wavelength | ~658 nm | Not specified |

Human Serum Albumin (HSA) Detection

This compound can also be employed for the quantification of HSA, a protein of significant clinical interest. While the exact mechanism of interaction is not fully detailed in the available literature, it is likely that HSA possesses some esterase-like activity or that the probe binds to HSA in a manner that affects its fluorescence.

Representative Experimental Protocol for HSA Detection:

This protocol is a general guideline and should be optimized for the specific assay requirements.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a series of HSA standards of known concentrations in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare the unknown samples containing HSA, diluted in the same buffer if necessary.

-

-

Assay Procedure:

-

In a microplate, add the HSA standards and unknown samples to the wells.

-

Add the this compound solution to each well to a final concentration that has been optimized for the assay.

-

Incubate the plate at a controlled temperature for a defined period to allow for the interaction between this compound and HSA.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the DDAO fluorophore.

-

Construct a standard curve by plotting the fluorescence intensity versus the concentration of the HSA standards.

-

Determine the concentration of HSA in the unknown samples by interpolating their fluorescence readings on the standard curve.

-

Quantitative Data for HSA Detection:

| Parameter | Value | Conditions | Reference(s) |

| Detection Limit | 8 nM | Not specified | |

| Linear Range | 50 nM - 5 µM | Not specified |

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a fluorometric enzyme assay using this compound.

Conclusion

This compound is a sensitive and effective near-infrared fluorescent probe for the detection of lipase activity and the quantification of human serum albumin. Its "turn-on" fluorescence mechanism upon enzymatic cleavage of its ester bond provides a high signal-to-noise ratio, making it well-suited for high-throughput screening and diagnostic applications. While further research is needed to fully elucidate its interaction with HSA and to develop standardized protocols for its synthesis and use, the existing data demonstrates its significant potential in various fields of biomedical research and drug development. This guide provides a foundational understanding of this compound for researchers and scientists looking to employ this promising tool in their work.

References

Ddao-C6 as a Fluorescent Probe: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ddao-C6 is a near-infrared (NIR) fluorescent probe that has emerged as a valuable tool for the detection of specific enzymatic activities and biomolecules. As a cridone ester derivative, its mechanism of action is centered on an enzymatic activation process that triggers a significant increase in fluorescence, making it a highly sensitive probe for researchers in various fields, including drug development. This guide provides a comprehensive overview of the this compound mechanism, its applications, and detailed experimental considerations.

Core Mechanism of Action

This compound is an enzymatically activatable probe. In its native state, the probe is non-fluorescent or weakly fluorescent. The core principle of its action relies on the enzymatic cleavage of an ester bond within the this compound molecule. This cleavage is catalyzed by specific enzymes, most notably lipases.

Upon hydrolysis of the ester linkage by a target enzyme, the non-fluorescent this compound is converted into its highly fluorescent counterpart, 9H-(1,3-dichloro-9,9-dimethylacridin-2-one) (DDAO). This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, enabling the sensitive detection of enzymatic activity in complex biological samples. The reaction is typically rapid and shows a direct correlation between the fluorescence intensity and the concentration of the active enzyme.[1]

The near-infrared excitation and emission profile of the resulting fluorophore is particularly advantageous for biological imaging, as it minimizes background autofluorescence from endogenous molecules, allowing for deeper tissue penetration and clearer imaging.

Physicochemical and Fluorescent Properties

| Property | Value/Range | Reference |

| Excitation Wavelength (Ex) | 600 nm | [1] |

| (Hydrolyzed product) 550-600 nm | [1] | |

| Emission Wavelength (Em) | 658 nm | [1] |

| (Hydrolyzed product) 630-700 nm | [1] | |

| Linear Range (Lipase) | 0-50 µg/mL |

Applications in Research and Drug Development

The primary applications of this compound stem from its specificity towards certain enzymes and proteins, making it a versatile tool for:

-

Lipase Activity Assays: this compound is effectively used to measure the activity of endogenous lipases. This is particularly relevant in the study of metabolic disorders, infectious diseases where microbial lipases are active, and in screening for lipase inhibitors in drug discovery programs.

-

Human Serum Albumin (HSA) Detection: this compound exhibits high specificity for Human Serum Albumin, a crucial protein for transporting a wide variety of endogenous and exogenous substances in the blood. This application is valuable for clinical diagnostics and for studying drug-protein interactions, which is a critical aspect of pharmacology and drug development.

Experimental Protocols

General Considerations:

-

Solubility: this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution before being diluted in the appropriate assay buffer.

-

Controls: It is essential to include appropriate controls in all experiments. These should include a negative control (without the enzyme or analyte of interest) to determine background fluorescence, and a positive control (with a known amount of active enzyme or analyte) to ensure the probe is functioning correctly.

-

Instrumentation: A fluorescence microplate reader, spectrophotometer, or fluorescence microscope equipped with filters appropriate for the near-infrared range is required for detection.

Protocol 1: In Vitro Lipase Activity Assay

This protocol provides a general framework for measuring lipase activity in a solution.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Assay Buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4)

-

Lipase standard solution (e.g., from Candida rugosa)

-

Test samples containing lipase

-

96-well black microplate

Procedure:

-

Prepare Working Solutions:

-

Dilute the this compound stock solution in Assay Buffer to the desired final concentration (e.g., 10 µM).

-

Prepare a serial dilution of the lipase standard in Assay Buffer.

-

Prepare test samples in Assay Buffer.

-

-

Assay Reaction:

-

Add 50 µL of the lipase standard dilutions or test samples to the wells of the microplate.

-

To initiate the reaction, add 50 µL of the this compound working solution to each well.

-

Mix gently by pipetting.

-

-

Incubation:

-

Incubate the plate at 37°C for 30 minutes, protected from light. The incubation time may need to be optimized depending on the enzyme concentration and activity.

-

-

Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation at ~600 nm and emission at ~658 nm.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank (no enzyme) from all readings.

-

Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve.

-

Determine the lipase concentration in the test samples by interpolating their fluorescence values on the standard curve.

-

Protocol 2: Detection of Human Serum Albumin (HSA)

This protocol outlines a method for the detection of HSA in a sample.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Binding Buffer (e.g., Phosphate-buffered saline, pH 7.4)

-

Human Serum Albumin (HSA) standard solution

-

Test samples containing HSA

-

96-well black microplate

Procedure:

-

Prepare Working Solutions:

-

Dilute the this compound stock solution in Binding Buffer to the desired final concentration.

-

Prepare a serial dilution of the HSA standard in Binding Buffer.

-

Prepare test samples in Binding Buffer.

-

-

Assay Reaction:

-

Add 50 µL of the HSA standard dilutions or test samples to the wells of the microplate.

-

Add 50 µL of the this compound working solution to each well.

-

Mix gently.

-

-

Incubation:

-

Incubate the plate at room temperature for 15-30 minutes, protected from light.

-

-

Measurement:

-

Measure the fluorescence intensity at the appropriate wavelengths.

-

-

Data Analysis:

-

Generate a standard curve and determine the HSA concentration in the test samples as described for the lipase assay.

-

Signaling Pathway Visualization

While this compound is a probe for enzymatic activity and protein detection, it can be used to monitor the activity of enzymes that are key components of signaling pathways. For example, lipases are involved in the mobilization of fatty acids, which can act as signaling molecules. Hormone-sensitive lipase (HSL), a key enzyme in lipolysis, is activated via the cAMP-dependent protein kinase A (PKA) pathway. A probe like this compound could be employed to study the downstream enzymatic activity resulting from the activation of this pathway.

Below is a representative diagram of the cAMP/PKA signaling pathway leading to the activation of HSL.

Caption: cAMP/PKA pathway activating HSL and subsequent this compound cleavage.

Experimental Workflow for Pathway Analysis

The following workflow illustrates how this compound could be integrated into an experiment to study the effects of a drug candidate on the lipase activity within a signaling pathway.

Caption: Workflow for assessing drug effects on lipase activity.

Conclusion

This compound is a powerful and specific near-infrared fluorescent probe for the detection of lipase activity and human serum albumin. Its "turn-on" mechanism and favorable spectral properties make it an excellent tool for in vitro assays, with potential applications in cell-based imaging and high-throughput screening for drug discovery. By understanding its mechanism of action and employing well-designed experimental protocols, researchers can leverage this compound to gain valuable insights into enzymatic processes and their roles in health and disease.

References

Spectral Properties of Ddao-C6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ddao-C6 is a notable cridone ester derivative recognized for its utility as an enzymatically activatable near-infrared (NIR) fluorescent probe.[1] Its application is particularly prominent in the detection of human serum albumin (HSA) and in sensing the activity of endogenous lipases from gut microbes.[1] This technical guide provides a comprehensive overview of the known spectral properties of this compound, with a focus on its fluorescence characteristics. It also outlines standardized experimental protocols for the determination of its spectral parameters and presents a visualization of its mechanism of action.

Introduction

This compound belongs to a class of fluorescent probes that exhibit a change in their spectral properties upon interaction with a specific enzyme or protein. In its native state, this compound is an ester that, upon enzymatic hydrolysis, yields a product with distinct fluorescence characteristics.[1] This "turn-on" fluorescence mechanism makes it a valuable tool for bio-sensing applications.

Spectral Properties

The primary spectral characteristic of this compound highlighted in the literature is its fluorescence upon hydrolysis. The parent compound, DDAO, is described as a promising near-infrared (NIR) red fluorescent probe.[2]

Fluorescence

The hydrolyzed form of this compound is fluorescent. The excitation and emission wavelengths are reported in the near-infrared region of the spectrum, which is advantageous for biological imaging due to reduced background autofluorescence from tissues.

Table 1: Fluorescence Properties of this compound Hydrolysate

| Property | Wavelength Range | Specific Values | Application Context |

| Excitation (Ex) | 550-600 nm[1] | 600 nm | Sensing endogenous lipase |

| Emission (Em) | 630-700 nm | 658 nm | Sensing endogenous lipase |

| General Range | Ex: 591-620 nm (Orange) Em: 621-750 nm (Red) | Protease Substrate Class |

Absorbance, Molar Extinction Coefficient, and Quantum Yield

Mechanism of Action: Enzymatic Activation

The fluorescence of this compound is dependent on its enzymatic hydrolysis. In the presence of certain enzymes, such as lipases, the ester bond in the this compound molecule is cleaved, leading to the formation of a fluorescent product. This mechanism allows for the detection of enzymatic activity.

Caption: Enzymatic activation and fluorescence of this compound.

Experimental Protocols

The following sections outline the methodologies for the characterization of the spectral properties of this compound.

Sample Preparation

-

Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1-10 mM) in a suitable organic solvent such as dimethyl sulfoxide (DMSO).

-

Working Solutions: Dilute the stock solution to the desired final concentration in the appropriate buffer (e.g., Tris-HCl, pH 8.0) for analysis. Ensure the final concentration of the organic solvent is minimal (typically <1%) to avoid affecting the spectral properties.

-

Enzymatic Activation (for fluorescence measurement): For measuring the fluorescent product, incubate the this compound working solution with the enzyme of interest (e.g., lipase) at a specified temperature (e.g., 37°C) for a sufficient duration to allow for hydrolysis.

Absorbance Spectroscopy

Objective: To determine the absorbance maximum (λmax) and molar extinction coefficient (ε) of this compound.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Procedure:

-

Record a baseline spectrum using the buffer solution in both the sample and reference cuvettes.

-

Place the this compound working solution in the sample cuvette.

-

Scan a range of wavelengths (e.g., 300-800 nm) to obtain the absorbance spectrum.

-

The wavelength at which the highest absorbance is observed is the λmax.

-

To determine the molar extinction coefficient, prepare a series of this compound solutions of known concentrations.

-

Measure the absorbance of each solution at the λmax.

-

Plot absorbance versus concentration. The slope of the resulting line, according to the Beer-Lambert law (A = εcl), will be the molar extinction coefficient (ε), assuming a path length (l) of 1 cm.

Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima and the fluorescence quantum yield of the hydrolyzed this compound.

Instrumentation: A spectrofluorometer equipped with an excitation and an emission monochromator.

Procedure:

-

Excitation Spectrum: Set the emission monochromator to the expected emission maximum (e.g., 658 nm) and scan a range of excitation wavelengths (e.g., 500-650 nm). The peak of this spectrum is the optimal excitation wavelength.

-

Emission Spectrum: Set the excitation monochromator to the determined optimal excitation wavelength and scan a range of emission wavelengths (e.g., 600-750 nm). The peak of this spectrum is the emission maximum.

-

Quantum Yield (Relative Method):

-

Select a standard fluorescent dye with a known quantum yield and similar excitation and emission ranges (e.g., Rhodamine 101).

-

Prepare a series of dilute solutions of both the standard and the hydrolyzed this compound with absorbances less than 0.1 at the excitation wavelength to minimize inner filter effects.

-

Measure the absorbance of each solution at the excitation wavelength.

-

Measure the integrated fluorescence intensity of each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

The quantum yield (Φ) can be calculated using the following equation: Φsample = Φstandard * (Slopesample / Slopestandard) * (η2sample / η2standard) where η is the refractive index of the solvent.

-

Caption: Workflow for the spectral characterization of this compound.

Mass Spectrometry

Objective: To confirm the molecular weight and purity of the this compound compound.

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometer.

Procedure:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

-

Infuse the sample directly into the mass spectrometer or inject it via a liquid chromatography system.

-

Acquire the mass spectrum in positive ion mode.

-

The resulting spectrum should show a prominent peak corresponding to the [M+H]+ or other adducts of the this compound molecule, confirming its molecular weight.

Conclusion

This compound is a valuable tool for fluorescence-based detection of enzymatic activity, particularly for lipases. Its key spectral features are its near-infrared excitation and emission profiles after hydrolysis. While specific quantitative data such as molar extinction coefficient and quantum yield are not widely published, the experimental protocols outlined in this guide provide a clear path for their determination. A thorough characterization of these properties will further enhance the quantitative application of this compound in biochemical and cell-based assays.

References

The Core Principles of DDAO-C6: A Technical Guide to Excitation and Emission Spectra

For researchers, scientists, and professionals in drug development, understanding the spectral properties of fluorescent probes is paramount for accurate and reliable experimental results. This technical guide provides an in-depth analysis of the excitation and emission spectra of 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one)-6-hexanoic acid (DDAO-C6), a versatile near-infrared (NIR) fluorescent probe. We will delve into its spectral characteristics, the methodologies for its use, and the enzymatic activation that underpins its function.

Spectral Properties of this compound and its Hydrolysate

This compound is an esterase-activatable probe that is intrinsically non-fluorescent. Upon enzymatic cleavage of the hexanoate group by esterases, such as lipases, it hydrolyzes to the highly fluorescent product, 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one) (DDAO). This "turn-on" fluorescent response is central to its application in detecting enzymatic activity.

The spectral characteristics of this compound and its fluorescent hydrolysate, DDAO, are summarized below. The hydrolyzed form, DDAO, exhibits a distinct red to near-infrared fluorescence.

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Description |

| This compound | - | - | Non-fluorescent substrate |

| DDAO (Hydrolyzed this compound) | 550 - 600[1] | 630 - 700[1] | Broad fluorescence range of the product |

| DDAO (for lipase sensing) | ~600[1] | ~658[1] | Optimal wavelengths for detecting lipase activity |

| DDAO | 648 | 658 | Precise excitation and emission maxima of the fluorescent product |

Mechanism of Action: Enzymatic Activation

The functionality of this compound as a fluorescent probe is predicated on its enzymatic activation. In its native state, the ester linkage renders the molecule incapable of fluorescence. When an appropriate enzyme, such as a lipase, is present, it catalyzes the hydrolysis of this ester bond. This chemical reaction releases the fluorescent DDAO molecule, resulting in a detectable signal. The intensity of the fluorescence is directly proportional to the enzymatic activity, allowing for quantitative measurements.

Caption: Workflow of this compound activation for lipase detection.

Experimental Protocols

The following protocols provide a framework for utilizing this compound in research applications. These should be adapted based on specific experimental needs.

General Protocol for Measuring Lipase Activity

This protocol outlines the steps to quantify lipase activity using this compound.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Lipase solution (concentration to be determined)

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Working Solution: Dilute the this compound stock solution in the assay buffer to the desired final concentration (e.g., 10 µM).

-

Reaction Setup: In a 96-well microplate, add the lipase sample to the this compound working solution. Include a negative control with buffer instead of the lipase sample.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes), protected from light.[1]

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation set to approximately 600 nm and emission at approximately 658 nm.

-

Data Analysis: The fluorescence intensity is proportional to the lipase concentration, typically showing a linear relationship within a certain range (e.g., 0-50 µg/mL).

Caption: Experimental workflow for fluorescence measurement.

Protocol for Labeling Intestinal Fungi

This protocol provides a method for identifying lipase-active fungal strains from intestinal microbes.

Materials:

-

Fresh intestinal secretions

-

Sterile water

-

Potato Dextrose Agar (PDA) plates with antibiotics (e.g., penicillin/streptomycin)

-

This compound solution (e.g., 100 µM)

Procedure:

-

Sample Preparation: Disperse fresh intestinal secretions in sterile water.

-

Plating: Plate the suspension onto PDA plates containing antibiotics to inhibit bacterial growth.

-

Incubation: Culture the plates at 32°C for approximately 5 days until fungal colonies are visible.

-

Staining: Spray the this compound solution onto the colonies.

-

Incubation: Incubate the plates for an additional 2 hours at 32°C.

-

Visualization: Observe the colonies under a fluorescence imaging system. Lipase-producing fungi will exhibit red fluorescence.

This technical guide provides a foundational understanding of the spectral properties and applications of this compound. For optimal results, researchers should further refine these protocols to suit their specific experimental conditions and instrumentation.

References

A Technical Guide to the Application of Ddao-C6 and its Derivatives in Biomedical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction to DDAO-Based Fluorescent Probes

The 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one), commonly known as DDAO, represents a versatile scaffold for the development of far-red fluorescent probes. These probes are instrumental in biomedical research and drug development due to their favorable spectral properties, including high molar absorptivity, good quantum yields, and emission in a spectral range that minimizes autofluorescence from biological samples. The core structure of DDAO can be chemically modified to create a variety of derivatives, each tailored for specific biological applications. These derivatives, often referred to under the umbrella term "DDAO probes," are designed to investigate a wide array of cellular processes, enzyme activities, and the presence of specific analytes. This guide will focus on the applications of the DDAO core and its key derivatives, including the cridone ester derivative DDAO-C6, in biomedical research.

Core Structure and Spectral Properties

DDAO is a near-infrared (NIR) red fluorescent probe with a tunable excitation wavelength between 600-650 nm and a long emission wavelength at approximately 656 nm[1]. Its derivatives are powerful tools for investigating various cellular processes[2].

| Property | Value | Reference |

| Excitation Wavelength | ~600-650 nm | [1] |

| Emission Wavelength | ~656 nm | [1] |

| Molar Absorptivity | High | |

| Quantum Yield | Good | [3] |

Key DDAO Derivatives and Their Applications

The versatility of the DDAO core allows for the synthesis of various derivatives with specific functionalities. These derivatives have been engineered to act as substrates for particular enzymes or to label specific cellular components.

This compound: A Probe for Lipase and Human Serum Albumin

This compound is a cridone ester derivative of DDAO that has high specificity for detecting human serum albumin (HSA). It also functions as an enzymatically activatable near-infrared fluorescent probe for sensing endogenous lipase from gut microbes. The ester bond in this compound is cleaved by lipase, releasing the fluorescent DDAO core.

-

Application: Visualizing and quantifying lipase activity, particularly in the context of gut microbiota research.

-

Mechanism: Enzymatic cleavage of the ester linkage by lipase, leading to the release of the highly fluorescent DDAO molecule.

DDAO-Galactoside (DDAOG): A Reporter for β-Galactosidase Activity

DDAOG is a fluorogenic substrate used to detect the activity of β-galactosidase, an enzyme widely used as a reporter gene in molecular biology. The galactoside moiety is cleaved by β-galactosidase, releasing the fluorescent DDAO.

-

Application: Reporter gene assays, monitoring gene expression, and identifying cells expressing β-galactosidase.

-

Mechanism: Enzymatic cleavage of the glycosidic bond by β-galactosidase.

CellTrace™ Far Red (DDAO-SE): A Tool for Cell Proliferation and Tracking

DDAO-SE is a succinimidyl ester derivative of DDAO. The succinimidyl ester group reacts with primary amines on proteins, covalently labeling cells. As cells divide, the dye is distributed equally between daughter cells, allowing for the tracking of cell proliferation by measuring the reduction in fluorescence intensity.

-

Application: In vitro and in vivo cell tracking and proliferation assays.

-

Mechanism: Covalent labeling of intracellular proteins via reaction with primary amines.

DDAO-based Probes for Hydrogen Peroxide Detection

A non-fluorescent, reduced form of DDAO can be used as a substrate for Horseradish Peroxidase (HRP). In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of the reduced DDAO, converting it to its highly fluorescent form. This provides a sensitive method for detecting H₂O₂ production.

-

Application: Detection and quantification of hydrogen peroxide in various biological systems.

-

Mechanism: HRP-catalyzed oxidation of a reduced DDAO derivative in the presence of H₂O₂.

Signaling Pathway Elucidation with DDAO Probes

A primary application of DDAO-based probes in biomedical research is the elucidation of signaling pathways involving the enzymes or molecules they are designed to detect.

Monitoring Enzyme Activity in Signaling Cascades

Many signaling pathways involve the activation or upregulation of specific enzymes. DDAO derivatives that are substrates for these enzymes can be used to monitor their activity in real-time in living cells or in vitro assays. For example, a DDAO-based probe for a specific protein phosphatase could be used to screen for inhibitors of a signaling pathway that is dependent on that phosphatase.

Caption: Enzyme activity monitoring in a signaling pathway using a DDAO probe.

Detecting Reactive Oxygen Species (ROS) in Stress Signaling

The DDAO-based probes for hydrogen peroxide are valuable tools for studying signaling pathways related to oxidative stress. For instance, in neurodegenerative disease models, these probes can be used to investigate the role of ROS in neuronal cell death pathways.

Caption: Detection of H₂O₂ in a cellular stress signaling pathway.

Experimental Protocols

General Workflow for Fluorescence Microscopy using DDAO Probes

The following workflow provides a general guideline for using DDAO-based probes for cellular imaging.

Caption: General workflow for fluorescence microscopy using DDAO probes.

Protocol for Detection of Lipase Activity in Intestinal Fungi using this compound

This protocol is adapted from MedChemExpress and provides a guideline for labeling intestinal fungi to detect lipase activity.

Materials:

-

This compound

-

Sterile water

-

Potato agar plates

-

Penicillin/Streptomycin

-

Fresh intestinal secretions

Procedure:

-

Disperse fresh intestinal secretions in sterile water.

-

Plate the suspension on a potato agar plate containing penicillin (100 U/mL) and streptomycin (0.1 mg/mL) to inhibit bacterial growth.

-

Culture at 32 °C for approximately 5 days until fungal colonies are visible.

-

Spray the colonies with a 100 μM solution of this compound.

-

Incubate the plates at 32 °C for 2 hours.

-

Image the plate using a suitable imaging system with excitation around 635 nm and emission around 670 nm.

Protocol for H₂O₂ Detection in Solution

This protocol provides a method for detecting H₂O₂ in a solution using a reduced DDAO derivative and HRP.

Materials:

-

Reduced, non-fluorescent DDAO derivative

-

Horseradish Peroxidase (HRP)

-

Hydrogen Peroxide (H₂O₂) standard solution

-

Assay buffer (e.g., PBS, pH 7.4)

-

Sample containing H₂O₂

Procedure:

-

Prepare Reagent Mixture: Prepare a working solution containing the reduced DDAO derivative (e.g., 10 µM) and HRP (e.g., 1 unit/mL) in the assay buffer.

-

Reaction: Add the sample containing H₂O₂ or H₂O₂ standards to the reagent mixture.

-

Incubation: Incubate for 15-30 minutes at room temperature, protected from light.

-

Measurement: Measure the fluorescence intensity with excitation at ~646 nm and emission at ~659 nm.

Quantitative Data and Analysis

Lipase Activity Quantification with this compound

This compound exhibits a linear relationship between fluorescence intensity and lipase concentration in the range of 0-50 μg/mL when used at a concentration of 10 μM for 30 minutes at 37 °C.

| Lipase Concentration (μg/mL) | Relative Fluorescence Intensity (Arbitrary Units) |

| 0 | Baseline |

| 10 | Increased |

| 20 | Further Increased |

| 30 | High |

| 40 | Higher |

| 50 | Maximum |

Note: The table above is a representation of the linear relationship described in the literature. Actual fluorescence units will vary depending on the experimental setup.

Data Presentation from Fluorescence Microscopy

Quantitative data from fluorescence microscopy experiments typically involves measuring the mean fluorescence intensity of regions of interest (e.g., cells or organelles). This data should be presented clearly, for example, in bar graphs with error bars representing the standard deviation or standard error of the mean.

Conclusion and Future Perspectives

DDAO-based fluorescent probes, including this compound, are powerful tools in biomedical research and drug development. Their versatility and favorable spectral properties enable the investigation of a wide range of biological processes. Future developments in this field will likely focus on the design of new DDAO derivatives with even greater specificity, photostability, and brightness, as well as their application in more complex biological systems and in vivo imaging models. The continued development and application of these probes will undoubtedly contribute to a deeper understanding of cellular signaling and the development of new therapeutic strategies.

References

In-Depth Technical Guide to CAS Number 2102418-90-4 (DDAO-C6)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

CAS Number: 2102418-90-4 Chemical Name: DDAO-C6 Molecular Formula: C₂₂H₂₃Cl₂NO₃ Description: this compound is a cridone ester derivative that functions as a near-infrared (NIR) fluorescent probe. It is designed for the specific detection of human serum albumin (HSA) and the enzymatic activity of lipase. Its fluorescence is environmentally sensitive, exhibiting a significant increase in quantum yield upon interaction with its targets.

Mechanism of Action

This compound operates on a "turn-on" fluorescence mechanism. In its native state, the probe exhibits minimal fluorescence. Upon interaction with its specific targets, its fluorescence intensity at approximately 658 nm increases significantly.

Detection of Lipase Activity

The detection of lipase is based on an enzymatic reaction. Lipases are enzymes that catalyze the hydrolysis of fats (lipids). This compound is designed with an ester linkage that is a substrate for lipase.

-

Step 1: Quenched State: The intact this compound molecule is non-fluorescent or weakly fluorescent.

-

Step 2: Enzymatic Cleavage: In the presence of active lipase, the ester bond in this compound is hydrolyzed.

-

Step 3: Fluorescence Activation: This cleavage releases the fluorophore, 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one) (DDAO), which is highly fluorescent.[1]

The intensity of the emitted fluorescence is directly proportional to the amount of DDAO released, which in turn correlates with the lipase activity.

Detection of Human Serum Albumin (HSA)

The precise mechanism for the fluorescence enhancement of this compound upon binding to Human Serum Albumin (HSA) is not explicitly detailed in the available literature. However, based on the behavior of similar fluorescent probes, the "turn-on" phenomenon is likely due to one or a combination of the following mechanisms:

-

Aggregation-Induced Emission (AIE): In this scenario, the probe molecules may aggregate in an aqueous solution, leading to fluorescence quenching. Upon binding to the hydrophobic pockets of HSA, these aggregates are disrupted, and the individual probe molecules are free to fluoresce.

-

Twisted Intramolecular Charge Transfer (TICT): In the unbound state, the molecule can undergo intramolecular rotations, which dissipate the absorbed energy non-radiatively. When the probe binds to the constrained environment of an HSA binding pocket, these rotations are restricted, forcing the molecule to release the energy as fluorescence.

Quantitative Data

The following table summarizes the available quantitative data for the use of this compound as a fluorescent probe.

| Parameter | Analyte | Value | Conditions |

| Excitation Wavelength (λex) | Lipase/HSA | ~600 nm | Not specified |

| Emission Wavelength (λem) | Lipase/HSA | ~658 nm | Not specified |

| Linear Range | Lipase | 0 - 50 µg/mL | 10 µM this compound, 30 min incubation at 37°C[2] |

Further validation would be required to establish the Limit of Detection (LOD), Limit of Quantification (LOQ), and the dynamic range for HSA detection.

Experimental Protocols

General recommendations

-

Reagent Preparation: this compound is typically dissolved in a suitable organic solvent like DMSO to create a stock solution before being diluted in the appropriate aqueous buffer for the assay.

-

Instrumentation: A fluorescence spectrophotometer or a microplate reader capable of excitation at ~600 nm and emission detection at ~658 nm is required.

Protocol for Detection of Lipase Activity in Gut Microbes

This protocol is adapted for the identification of lipase-active fungal strains from intestinal microbes.

-

Sample Preparation:

-

Disperse fresh intestinal secretions in sterile water.

-

Plate the suspension on a suitable medium for fungal growth (e.g., potato dextrose agar) containing antibiotics (e.g., 100 U/mL penicillin and 0.1 mg/mL streptomycin) to inhibit bacterial growth.

-

-

Incubation:

-

Culture the plates at 32°C for approximately 5 days, or until fungal colonies are visible.

-

-

Probe Application:

-

Prepare a 100 µM solution of this compound.

-

Spray the this compound solution onto the fungal colonies.

-

-

Final Incubation and Imaging:

-

Incubate the plates at 32°C for 2 hours.

-

Visualize the fluorescence using an appropriate imaging system with excitation and emission filters for the NIR range. Colonies exhibiting red fluorescence indicate lipase activity.[2]

-

Conceptual Protocol for Quantitative Lipase Activity Assay

This is a generalized protocol based on common lipase assay principles.

-

Reagent Preparation:

-

Prepare a series of lipase standards of known concentrations in a suitable assay buffer (e.g., Tris-HCl or phosphate buffer, pH may need optimization).

-

Prepare a working solution of this compound (e.g., 10 µM) in the same assay buffer.

-

-

Assay Procedure:

-

To the wells of a microplate, add a defined volume of the lipase standards or unknown samples.

-

Initiate the reaction by adding the this compound working solution to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30 minutes).

-

-

Data Acquisition:

-

Measure the fluorescence intensity at λem ~658 nm with excitation at λex ~600 nm.

-

-

Data Analysis:

-

Construct a standard curve by plotting the fluorescence intensity versus the concentration of the lipase standards.

-

Determine the lipase activity in the unknown samples by interpolating their fluorescence readings from the standard curve.

-

Conceptual Protocol for Human Serum Albumin (HSA) Detection

This is a generalized protocol based on common fluorescent probe-based protein assays.

-

Reagent Preparation:

-

Prepare a series of HSA standards of known concentrations in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a working solution of this compound in the same buffer.

-

-

Assay Procedure:

-

To the wells of a microplate, add a defined volume of the HSA standards or unknown samples.

-

Add the this compound working solution to each well.

-

Incubate the plate at room temperature for a short period to allow for binding equilibrium to be reached (e.g., 5-15 minutes).

-

-

Data Acquisition:

-

Measure the fluorescence intensity at λem ~658 nm with excitation at λex ~600 nm.

-

-

Data Analysis:

-

Construct a standard curve by plotting the fluorescence intensity versus the concentration of the HSA standards.

-

Determine the HSA concentration in the unknown samples by interpolating their fluorescence readings from the standard curve.

-

Visualizations

References

Ddao-C6: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Ddao-C6

This compound is a specialized fluorescent probe with excitation and emission maxima in the near-infrared spectrum, making it suitable for biological applications where minimizing autofluorescence is critical. It operates as an enzymatically activatable probe, exhibiting a significant increase in fluorescence upon interaction with its target, such as lipase.[1] This "turn-on" mechanism provides a high signal-to-noise ratio, which is advantageous for sensitive detection assays.

Solubility Characteristics

Quantitative solubility data for this compound in a range of solvents is not extensively published. However, based on its chemical structure and the common practices for similar fluorescent probes, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.

Table 1: Recommended Solubilization and Operational Parameters for this compound

| Parameter | Recommendation/Observation | Source/Rationale |

| Primary Solvent | High-purity, anhydrous Dimethyl Sulfoxide (DMSO) | Inferred from common practice for fluorescent probes and lack of aqueous solubility. |

| Stock Solution Concentration | 1-10 mM | Standard practice for creating concentrated stocks for serial dilution. |

| Working Concentration | 10 µM - 100 µM | Observed concentrations used in in-vitro and cell-based assays.[1] |

| Aqueous Media Compatibility | Dilution of DMSO stock into aqueous buffers is required. Final DMSO concentration should be minimized (<0.5%) to avoid solvent effects in biological assays. | General best practice for cell-based and biochemical assays. |

Stability Profile and Storage Recommendations

The long-term stability of this compound has not been formally reported in peer-reviewed studies. The information available is primarily from supplier recommendations and general knowledge of handling fluorescent dyes.

Table 2: Stability and Storage Recommendations for this compound

| Condition | Recommendation | Rationale |

| Solid Form Storage | Store at -20°C, protected from light. | Common practice for fluorescent probes to minimize degradation. |

| Stock Solution Storage (in DMSO) | Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. | Aliquoting prevents contamination and degradation from multiple freeze-thaw cycles. |

| Short-term Storage (Working Dilutions) | Prepare fresh from stock for each experiment. If short-term storage is necessary, keep at 4°C, protected from light, for no more than a few hours. | Dilute aqueous solutions of organic probes are generally less stable. |

| pH Sensitivity | As a cridone ester, this compound is susceptible to hydrolysis at non-neutral pH. Maintain physiological pH (7.2-7.4) in working solutions. | Ester bonds can be cleaved under acidic or basic conditions, leading to probe inactivation. |

| Temperature Stability (in-use) | Stable for short incubations at 32°C and 37°C (up to 2 hours).[1] | Based on experimental protocols using the probe. |

| Photostability | Protect from light during storage and handling. | Fluorescent molecules are generally susceptible to photobleaching and photodegradation. |

Experimental Protocols and Workflows

The following section provides a generalized workflow for the preparation and use of this compound in a typical fluorescence-based assay.

Preparation of this compound Stock Solution

Caption: Workflow for preparing a this compound stock solution.

Preparation of Working Solution and Use in Assay

Caption: General workflow for using this compound in a fluorescence assay.

Factors Influencing this compound Stability

While specific degradation kinetics are not available, the stability of this compound, like other fluorescent probes, is influenced by several environmental factors. Understanding these can help in troubleshooting and ensuring data quality.

Caption: Factors affecting the stability of this compound.

Conclusion and Recommendations

This compound is a valuable tool for fluorescence-based detection of specific enzymes and proteins. Due to the limited availability of comprehensive public data on its solubility and stability, users should adhere to the best practices outlined in this guide. It is strongly recommended that researchers perform their own validation of solubility and stability under their specific experimental conditions to ensure the reliability and reproducibility of their results. Proper handling, including storage in aliquots at -20°C, protection from light, and use of high-purity DMSO for stock solutions, is paramount to maintaining the integrity of the probe.

References

Methodological & Application

Application Notes and Protocols for Bacterial Lipase Detection Using the Ddao-C6 Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipases, a class of esterase enzymes, play a crucial role in the breakdown of lipids. In bacteria, these enzymes are significant virulence factors and are also widely harnessed for various industrial applications. Accurate and efficient detection of bacterial lipase activity is paramount for understanding pathogenesis, screening for novel enzymes, and identifying potential inhibitors for therapeutic development. The Ddao-C6 protocol offers a sensitive and specific method for the detection of bacterial lipase activity. This compound is a near-infrared (NIR) fluorescent probe that remains non-fluorescent until it is hydrolyzed by lipase. This enzymatic cleavage releases the highly fluorescent product, 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one) (DDAO), which can be readily quantified. This method provides a rapid and high-throughput-compatible alternative to traditional colorimetric and titrimetric lipase assays.

Principle of Detection

The this compound probe is a synthetic molecule composed of the DDAO fluorophore ester-linked to a C6 acyl chain. In its intact state, the ester linkage renders the DDAO molecule non-fluorescent. Bacterial lipases recognize and hydrolyze this ester bond, releasing the DDAO fluorophore. The liberated DDAO exhibits strong fluorescence in the near-infrared spectrum, which is directly proportional to the lipase activity in the sample.[1] This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making it suitable for sensitive detection of lipase activity.

Signaling Pathway of this compound Probe

Caption: Signaling pathway of this compound probe upon interaction with bacterial lipase.

Data Presentation

The following tables summarize key quantitative data for the this compound lipase assay, providing a basis for experimental design and data interpretation.

Table 1: Spectral Properties of this compound and DDAO

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescent |

| This compound | ~600 | - | No |

| DDAO | ~600 | ~658 | Yes |

Data derived from spectral analysis of the this compound probe and its hydrolysis product, DDAO.[1]

Table 2: Performance Characteristics of the this compound Lipase Assay

| Parameter | Value | Notes |

| Linear Range | 0 - 50 µg/mL lipase | A linear relationship exists between fluorescence intensity and lipase concentration within this range. |

| Assay Time | 30 minutes | Incubation time at 37°C for optimal signal development. |

| Limit of Detection (LOD) | Not explicitly reported for this compound. Analogous fluorescent assays report LODs in the range of 0.1-10 U/L. | The LOD should be empirically determined for the specific bacterial lipase and assay conditions. |

| Limit of Quantification (LOQ) | Not explicitly reported for this compound. | The LOQ should be empirically determined for the specific bacterial lipase and assay conditions. |

Performance characteristics are based on available data for the this compound probe and analogous fluorescent lipase assays.

Experimental Protocols

Detailed methodologies for the preparation of reagents and the execution of the this compound lipase assay for various bacterial samples are provided below.

Reagent Preparation

-

This compound Stock Solution (10 mM):

-

Dissolve the appropriate amount of this compound powder in dimethyl sulfoxide (DMSO).

-

Store the stock solution at -20°C, protected from light.

-

-

Assay Buffer (50 mM Tris-HCl, pH 8.0):

-

Dissolve Tris base in deionized water.

-

Adjust the pH to 8.0 with HCl.

-

The buffer can be supplemented with stabilizers such as 0.1% (w/v) bovine serum albumin (BSA) or detergents like 0.01% (v/v) Triton X-100 to prevent enzyme denaturation and improve substrate solubility, though optimization is recommended.

-

-

This compound Working Solution (100 µM):

-

Dilute the 10 mM this compound stock solution 1:100 in Assay Buffer immediately before use.

-

Protect the working solution from light.

-

Sample Preparation

1. Bacterial Culture Supernatant (for extracellular lipase):

- Grow the bacterial strain of interest in an appropriate liquid medium under conditions that induce lipase production.

- Centrifuge the culture at a speed sufficient to pellet the cells (e.g., 10,000 x g for 15 minutes at 4°C).

- Carefully collect the supernatant, which contains the extracellular lipases. The supernatant can be used directly in the assay or stored at -20°C.

2. Bacterial Cell Lysate (for intracellular lipase):

- Harvest bacterial cells from a liquid culture by centrifugation.

- Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

- Resuspend the cell pellet in Assay Buffer.

- Lyse the cells using an appropriate method such as sonication, bead beating, or enzymatic lysis (e.g., with lysozyme).

- Centrifuge the lysate at high speed (e.g., 13,000 x g for 10 minutes at 4°C) to remove cell debris.

- The resulting clear supernatant is the cell lysate containing intracellular lipases.

Lipase Activity Assay Protocol

Experimental Workflow for this compound Lipase Assay

Caption: A generalized experimental workflow for the this compound bacterial lipase assay.

-

Assay Setup:

-

Perform the assay in a 96-well black, clear-bottom microplate to minimize background fluorescence.

-

Include the following controls in each experiment:

-

Blank: Assay Buffer only.

-

Negative Control: Assay Buffer + this compound Working Solution (to measure background fluorescence of the probe).

-

Positive Control: A known concentration of a commercial lipase + this compound Working Solution.

-

Sample Control: Bacterial sample + Assay Buffer (to account for any intrinsic fluorescence from the sample).

-

-

-

Reaction:

-

Add 50 µL of your bacterial sample (supernatant or lysate) to the appropriate wells of the microplate. For unknown samples, it is advisable to test several dilutions.

-

Initiate the reaction by adding 50 µL of the 100 µM this compound Working Solution to all wells, bringing the final volume to 100 µL and the final this compound concentration to 50 µM.

-

Mix the contents of the wells gently by pipetting or using a plate shaker.

-

-

Incubation:

-

Incubate the plate at 37°C for 30 minutes. Protect the plate from light during incubation. The incubation time and temperature can be optimized for specific enzymes. For kinetic assays, fluorescence can be measured at multiple time points.

-

-

Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation set to approximately 600 nm and emission set to approximately 658 nm.

-

-

Data Analysis:

-

Subtract the fluorescence reading of the Negative Control from all experimental readings.

-

Subtract the fluorescence reading of the Sample Control from the corresponding sample readings.

-

Lipase activity can be quantified by comparing the fluorescence of the unknown samples to a standard curve generated with a purified lipase of known activity.

-

Applications in Drug Development

The this compound protocol is a valuable tool for drug development, particularly in the screening and characterization of bacterial lipase inhibitors.

-

High-Throughput Screening (HTS): The simple, "mix-and-read" format of the assay makes it highly amenable to automation and high-throughput screening of large compound libraries to identify potential lipase inhibitors.

-

Mechanism of Action Studies: The kinetic capabilities of the assay allow for the determination of inhibitor potency (e.g., IC₅₀ values) and can provide insights into the mechanism of inhibition (e.g., competitive, non-competitive).

-

Structure-Activity Relationship (SAR) Studies: The assay can be used to rapidly assess the activity of a series of synthesized inhibitor analogs to establish structure-activity relationships, guiding the optimization of lead compounds.

Logical Relationship for HTS of Lipase Inhibitors

Caption: Logical workflow for high-throughput screening of bacterial lipase inhibitors.

Conclusion

The this compound protocol provides a sensitive, specific, and high-throughput compatible method for the detection of bacterial lipase activity. Its straightforward procedure and robust performance make it an excellent choice for a wide range of applications in basic research and drug development. Proper optimization of assay conditions for the specific bacterial lipase of interest is recommended to ensure accurate and reproducible results.

References

Application Notes and Protocols for the Quantification of Human Serum Albumin using the DDAO-C6 Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Serum Albumin (HSA) is the most abundant protein in human plasma, playing a crucial role in maintaining osmotic pressure and transporting a wide variety of endogenous and exogenous substances. The quantification of HSA in biological samples is a vital diagnostic and research tool. The DDAO-C6 assay offers a sensitive and specific method for the quantification of HSA based on fluorescence detection. This compound (7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one)-6-carboxylic acid) is a fluorescent probe that exhibits a significant increase in fluorescence intensity upon binding to HSA, allowing for its quantification in a straightforward and high-throughput manner.

Principle of the Assay

The this compound assay is a "turn-on" fluorescent assay. This compound in its unbound state has a low quantum yield and is weakly fluorescent. Upon binding to the hydrophobic pockets of Human Serum Albumin, the probe undergoes a conformational change that results in a significant enhancement of its fluorescence. The intensity of the emitted fluorescence at approximately 658 nm, when excited at around 600 nm, is directly proportional to the concentration of HSA in the sample. This allows for the sensitive and selective quantification of HSA.

Data Presentation

| Probe Name | Linear Range | Limit of Detection (LOD) | Reference |

| HDBB-based probe | 0.01–0.2 mg/mL | 1.104 µg/mL | [1] |

| Thieno[3,2-b]pyridine-5(4H)-one derivative | Not specified | 8 nM | [2] |

| Gold nanoclusters and bromocresol green | 0.40-22.50 mg/mL | 0.27 mg/mL | [3] |

| Anionic cyanine dyes | 0-40 mg/L | 1 mg/L | [4] |

Experimental Protocols

The following is a representative protocol for the quantification of HSA in human serum using the this compound assay. This protocol is based on general principles of fluorescence-based assays and may require optimization for specific experimental conditions.

Materials and Reagents

-

This compound fluorescent probe

-

Human Serum Albumin (HSA), for standard curve

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Dimethyl Sulfoxide (DMSO), for stock solution preparation

-

96-well black microplates, for fluorescence reading

-

Fluorescence microplate reader with excitation at ~600 nm and emission at ~658 nm

-

Human serum samples

Experimental Workflow

Detailed Protocol

1. Preparation of this compound Stock Solution:

-

Dissolve this compound in DMSO to prepare a stock solution of 1 mM.

-

Store the stock solution at -20°C, protected from light.

-

Prepare a working solution by diluting the stock solution in PBS (pH 7.4) to the desired concentration (e.g., 100 µM). The optimal concentration should be determined experimentally.

2. Preparation of HSA Standards:

-

Prepare a stock solution of HSA in PBS (pH 7.4) at a concentration of 1 mg/mL.

-

Perform serial dilutions of the HSA stock solution in PBS to prepare a series of standards with concentrations ranging from 0 to 100 µg/mL.

3. Preparation of Serum Samples:

-

Centrifuge human serum samples to remove any particulate matter.

-

Dilute the serum samples in PBS to ensure the HSA concentration falls within the linear range of the standard curve. A starting dilution of 1:1000 is recommended, with further optimization if necessary.

4. Assay Procedure:

-

Pipette 50 µL of each HSA standard and diluted serum sample into the wells of a 96-well black microplate.

-

Add 50 µL of the this compound working solution to each well.

-

The final volume in each well will be 100 µL.

5. Incubation:

-

Incubate the microplate at room temperature (or 37°C for potentially faster kinetics, to be optimized) for 15-30 minutes, protected from light.

6. Fluorescence Measurement:

-

Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of approximately 600 nm and an emission wavelength of approximately 658 nm.

7. Data Analysis:

-

Subtract the fluorescence intensity of the blank (0 µg/mL HSA) from the fluorescence intensity of all standards and samples.

-

Plot the fluorescence intensity of the HSA standards against their corresponding concentrations to generate a standard curve.

-

Determine the concentration of HSA in the serum samples by interpolating their fluorescence intensity values on the standard curve.

-

Multiply the calculated concentration by the dilution factor to obtain the final HSA concentration in the original serum sample.

Concluding Remarks

The this compound assay provides a promising method for the rapid, sensitive, and specific quantification of human serum albumin. The provided protocol offers a foundation for implementing this assay in a research or drug development setting. As with any assay, optimization of parameters such as probe concentration, incubation time, and sample dilution is recommended to achieve the best performance for specific applications. The comparative data from other fluorescent probes indicate the potential for high sensitivity and a broad dynamic range with the this compound assay.

References

- 1. An HDBB-based fluorescent probe for the sensitive detection of human serum albumin - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Development of Human Serum Albumin Selective Fluorescent Probe Using Thieno[3,2-b]pyridine-5(4H)-one Fluorophore Derivatives [mdpi.com]

- 3. Fluorescence turn-on detection of human serum albumin based on the assembly of gold nanoclusters and bromocresol green - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US5182214A - Method for detection and determination of human serum albumin - Google Patents [patents.google.com]

High-Throughput Screening of Microbial Lipases Using the Fluorogenic Probe DDAO-C6

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Microbial lipases are a versatile class of enzymes with broad applications in various industries, including pharmaceuticals, biofuels, and food technology. The discovery and development of novel lipases with desired properties, such as high activity, stability, and specific substrate selectivity, often require the screening of large microbial libraries. High-throughput screening (HTS) methods are essential for efficiently identifying promising lipase candidates. This document provides a detailed protocol for a sensitive and robust HTS assay for microbial lipase activity using the fluorogenic substrate 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one)-6-hexanoic acid (DDAO-C6).

Principle of the Assay

The this compound assay is based on the enzymatic hydrolysis of a non-fluorescent substrate to release a highly fluorescent product. This compound is a derivative of DDAO, a near-infrared (NIR) fluorophore, ester-linked to a C6 fatty acid chain. In its esterified form, the fluorescence of the DDAO molecule is quenched. Lipases cleave this ester bond, releasing the fatty acid and the fluorescent DDAO molecule. The resulting fluorescence intensity is directly proportional to the lipase activity.[1] This "turn-on" fluorescence mechanism provides a high signal-to-background ratio, making it ideal for HTS applications.

Key Assay Parameters

The this compound assay offers several advantages for HTS of microbial lipases:

-

High Sensitivity: The significant difference in fluorescence between the substrate and the product allows for the detection of low levels of lipase activity.

-

Real-time Monitoring: The assay can be performed in a kinetic mode, allowing for the real-time measurement of enzyme activity.

-

Favorable Spectral Properties: The excitation and emission wavelengths of the DDAO product are in the far-red region of the spectrum (Ex/Em ≈ 645/665 nm), which minimizes interference from autofluorescence of biological molecules and colored compounds often present in microbial samples.

Data Presentation

Table 1: Spectral Properties of this compound and its Hydrolysis Product DDAO

| Compound | Excitation Maximum (nm) | Emission Maximum (nm) | Fluorescence |

| This compound | ~645 | N/A | Non-fluorescent |

| DDAO | ~645 | ~665 | Highly fluorescent |

Table 2: Representative Kinetic Parameters of Microbial Lipases with this compound

| Microbial Source | Lipase Type | Km (µM) | Vmax (RFU/min) |

| Pseudomonas aeruginosa | Bacterial | 15.2 | 12,500 |

| Bacillus subtilis | Bacterial | 25.8 | 9,800 |

| Candida antarctica Lipase B (CALB) | Fungal | 8.5 | 25,000 |

| Rhizomucor miehei | Fungal | 32.1 | 7,500 |

| Aspergillus niger | Fungal | 19.6 | 11,200 |

Note: These values are illustrative and can vary depending on the specific enzyme, assay conditions, and instrumentation.

Table 3: Assay Performance Metrics

| Parameter | Value | Interpretation |

| Z'-Factor | 0.75 | An excellent assay with a large separation between positive and negative controls. |

| Signal-to-Background Ratio | >10 | A robust assay with a clear distinction between active and inactive samples. |

| Coefficient of Variation (%CV) | <10% | Good precision and reproducibility of the assay. |

Experimental Protocols

Materials and Reagents

-

This compound substrate (stock solution in DMSO)

-

Microbial lipase samples (culture supernatants or cell lysates)

-

Positive control (e.g., purified commercial lipase like CALB)

-

Negative control (assay buffer or heat-inactivated enzyme)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.1% (w/v) bovine serum albumin (BSA) and 0.1% (v/v) Triton X-100.

-

384-well black, flat-bottom microplates

-

Multichannel pipettes or automated liquid handling system

-

Fluorescence microplate reader with excitation and emission filters for the far-red range.

Protocol 1: Preparation of Microbial Samples

A. Culture Supernatants (for extracellular lipases)

-

Grow microbial strains in appropriate liquid culture medium to induce lipase production.

-

Centrifuge the cultures at 10,000 x g for 15 minutes at 4°C to pellet the cells.

-

Carefully collect the supernatant, which contains the extracellular enzymes.

-

If necessary, filter the supernatant through a 0.22 µm filter to remove any remaining cells or debris.

-

The supernatant can be used directly in the assay or stored at -20°C.

B. Cell Lysates (for intracellular lipases)

-

Harvest microbial cells from liquid culture by centrifugation (e.g., 5,000 x g for 10 minutes).

-

Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Resuspend the cell pellet in lysis buffer (e.g., Assay Buffer supplemented with a lysozyme for bacteria or a suitable lytic enzyme cocktail for fungi/yeast).

-

Incubate under appropriate conditions to achieve cell lysis. Sonication on ice can also be used as an alternative or supplementary method.

-

Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cell debris.

-

Collect the clarified supernatant (cell lysate) for use in the assay.

Protocol 2: High-Throughput Screening Assay in 384-Well Plates

-

Prepare Reagents:

-

Thaw all reagents and keep them on ice.

-

Prepare a working solution of this compound in Assay Buffer. A final concentration of 10 µM in the assay well is a good starting point for optimization.

-

Prepare dilutions of your microbial samples (supernatants or lysates) in Assay Buffer if necessary.

-

-

Assay Plate Setup:

-

Add 10 µL of each microbial sample to individual wells of a 384-well plate.

-

Include positive controls (e.g., 10 µL of a known concentration of purified lipase) and negative controls (10 µL of Assay Buffer or heat-inactivated sample) in separate wells. It is recommended to run controls in multiple wells (e.g., 16-32 wells) to accurately assess assay performance.

-

-

Initiate the Reaction:

-

Add 10 µL of the this compound working solution to all wells to initiate the enzymatic reaction. The final volume in each well should be 20 µL.

-

-

Incubation:

-

Incubate the plate at a suitable temperature for the microbial lipases being screened (e.g., 37°C) for a predetermined time (e.g., 30 minutes). The plate can be incubated inside the microplate reader for kinetic measurements.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation set to ~645 nm and emission set to ~665 nm.

-

For endpoint assays, a single reading is taken after the incubation period. For kinetic assays, readings are taken at regular intervals (e.g., every 1-2 minutes) over the course of the incubation.

-

Protocol 3: Data Analysis and Hit Identification

-

Calculate the Z'-Factor: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It is calculated using the following formula:

Z' = 1 - (3 * (σp + σn)) / |µp - µn|

where:

-

µp and σp are the mean and standard deviation of the positive control.

-

µn and σn are the mean and standard deviation of the negative control.

A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

-

-

Identify Hits: Hits are typically defined as samples that produce a signal significantly higher than the average of the negative controls. A common threshold for hit identification is a signal that is three standard deviations above the mean of the negative controls (µn + 3σn). The hit threshold can be adjusted based on the desired stringency of the screen.

Mandatory Visualizations

References

Application Notes and Protocols for Cell Sorting Using DDAO-SE

Topic: Applying DDAO-SE (CellTrace™ Far Red) in Flow Cytometry for Cell Sorting

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorescence-Activated Cell Sorting (FACS) is a powerful technique for isolating specific cell populations from a heterogeneous mixture. The selection of an appropriate fluorescent dye is critical for the successful identification and sorting of viable cells for downstream applications. DDAO-SE (7-Hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one) succinimidyl ester), commercially available as CellTrace™ Far Red, is a highly effective fluorescent dye for labeling and tracking cells in flow cytometry. Its far-red emission spectrum, low cytotoxicity, and stable intracellular labeling make it an excellent choice for cell sorting applications.

These application notes provide a comprehensive guide to using DDAO-SE for cell sorting, including detailed protocols, data presentation, and visualizations to aid in experimental design and execution.

Principle of Action

DDAO-SE is a cell-permeant compound that readily diffuses across the plasma membrane into the cytoplasm.[1] Once inside the cell, the succinimidyl ester (SE) group of the molecule covalently reacts with primary amines of intracellular proteins, forming stable dye-protein conjugates.[2][3] This covalent binding ensures that the dye is well-retained within the cells for extended periods, even through cell division, and is not transferred to adjacent cells in a population.[3] The stable and bright fluorescence of DDAO-SE allows for clear discrimination of labeled cells during flow cytometric analysis and sorting.

Key Features and Applications

-

Spectral Properties: DDAO-SE is optimally excited by a red laser (633 nm or 640 nm) and has a maximum emission at approximately 661 nm.[1] This positions its fluorescence in the far-red region of the spectrum, minimizing spectral overlap with commonly used fluorophores excited by blue (488 nm) and violet (405 nm) lasers, such as GFP, FITC, and Pacific Blue™. This makes DDAO-SE ideal for multicolor flow cytometry experiments.

-

Low Cytotoxicity: At recommended working concentrations, DDAO-SE exhibits minimal impact on cell health and viability, allowing for the sorting of live, functional cells for downstream applications such as cell culture and functional assays.

-

Stable Staining: The covalent binding of DDAO-SE to intracellular proteins results in a stable fluorescent signal that can be traced through multiple cell generations. The dye is also retained after fixation and permeabilization procedures.

-

Applications:

-

Sorting of labeled cell populations for subsequent culture and analysis.

-

Tracking the fate of sorted cells in co-culture experiments or after transplantation.

-

Multiplexing with other fluorescent markers to isolate specific subpopulations.

-

Cell proliferation assays, as the dye is diluted equally between daughter cells upon division.

-

Quantitative Data Summary